(-)-Abscisic acid

Description

Historical Discoveries and Conceptual Evolution of (-)-Abscisic Acid as a Phytohormone

The journey to identify and understand this compound began in the mid-20th century through the work of several independent research groups. In the 1940s, Torsten Hemberg observed a correlation between bud dormancy in potato tubers and the presence of an acidic growth inhibitor. wikipedia.orgfrontiersin.org Later, in the early 1960s, two distinct lines of research converged on the same molecule. A group led by Frederick T. Addicott, investigating compounds that cause the shedding (abscission) of cotton bolls, isolated two substances they named abscisin I and abscisin II. wikipedia.orgphytohormones.info Concurrently, Philip Wareing's group isolated a substance from the leaves of sycamore trees that induced bud dormancy and named it "dormin". researchgate.net

By 1965, it was confirmed that abscisin II and dormin were the same chemical compound. researchgate.net A compromise between the research groups led to the official name, abscisic acid (ABA). phytohormones.info Initially, as its name suggests, ABA was primarily thought to be involved in abscission and dormancy. wikipedia.orgresearchgate.net However, this understanding has significantly evolved. It is now known that ABA's role in abscission is limited to a small number of plant species. wikipedia.org The conceptual evolution has repositioned ABA as a primary "stress hormone" due to its critical function in helping plants respond to various environmental challenges. ck12.orgbiologydiscussion.com

| Key Historical Discoveries | Researcher(s)/Group | Year | Contribution |

| Initial observation of growth inhibitors in dormant potatoes | Torsten Hemberg | 1940s | Found a link between dormancy and an acidic inhibitory substance. wikipedia.orgresearchgate.net |

| Isolation of "abscisin I" and "abscisin II" | Frederick T. Addicott et al. | 1963 | Isolated compounds that promote abscission in cotton fruits. wikipedia.orgphytohormones.info |

| Isolation of "dormin" | Philip Wareing et al. | 1963 | Isolated a substance that induces bud dormancy in woody plants. phytohormones.inforesearchgate.net |

| Identification of abscisin II and dormin as the same compound | Independent research groups | 1965 | Led to the renaming of the compound to abscisic acid (ABA). researchgate.net |

Significance of this compound in Plant Biology Research

This compound is of paramount significance in plant biology, primarily for its central role in mediating plant adaptation to environmental stress. wikipedia.orgbiology-pages.info It is often referred to as the "stress hormone" because its production is significantly stimulated by adverse conditions such as drought, soil salinity, and temperature extremes. ck12.orgbiologydiscussion.com The ability of plants to tolerate these stresses is fundamental to their survival and to agricultural productivity. frontiersin.orgnih.gov

One of the most critical functions of ABA is the regulation of stomatal closure. ck12.orgbiology-pages.info In response to water scarcity, ABA levels increase, signaling the guard cells surrounding the stomata to lose turgor, which in turn causes the pores to close. biology-pages.infonih.gov This rapid response drastically reduces water loss through transpiration, allowing the plant to conserve water. wikipedia.orgbiology-pages.info

Beyond its role in stress, ABA is a key regulator of various aspects of plant development. It is instrumental in inducing and maintaining seed dormancy, a crucial mechanism that prevents seeds from germinating under unfavorable conditions. ck12.orgnumberanalytics.comyoutube.com The balance between ABA and another phytohormone, gibberellin, is a critical factor in determining whether a seed remains dormant or begins to germinate. frontiersin.org ABA also influences other developmental processes, including seedling growth, root development, and leaf senescence. frontiersin.orgnumberanalytics.com The study of ABA-deficient or insensitive mutants has further highlighted its importance, as these plants often exhibit phenotypes such as stunted growth and an inability to regulate stomatal aperture and seed dormancy effectively. wikipedia.org

Overview of Key Research Areas in this compound Biology

Research into this compound is a dynamic field with several key areas of focus that aim to unravel its complex regulatory networks.

ABA Signaling Pathway: A major area of research has been the elucidation of the ABA signaling cascade. A core signaling module has been identified, which consists of three main protein classes: PYR/PYL/RCAR ABA receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s). frontiersin.orgnih.govnih.gov In the absence of ABA, PP2Cs inhibit the activity of SnRK2s. nih.gov When ABA is present, it binds to the PYR/PYL/RCAR receptors, causing them to interact with and inhibit the PP2Cs. nih.govmdpi.com This releases the SnRK2s from inhibition, allowing them to phosphorylate downstream targets and activate ABA-responsive physiological processes. nih.govmdpi.com

Regulation of Stomatal Aperture: The molecular mechanisms by which ABA induces stomatal closure are a subject of intense study. Research has shown that ABA triggers a signaling cascade in guard cells that results in the efflux of anions and potassium ions. nih.govnih.gov This loss of ions leads to an osmotic loss of water from the guard cells, reducing their turgor and causing the stomatal pore to close. nih.gov Key components in this pathway include the activation of S-type and R-type anion channels. nih.gov The role of second messengers like cytosolic calcium (Ca2+) and reactive oxygen species (ROS) in mediating this response is also an active area of investigation. biology-pages.infofrontiersin.org

Seed Dormancy and Germination: Understanding the role of ABA in the control of seed dormancy and germination is crucial for both basic science and agriculture. frontiersin.orgcambridge.org Research in this area focuses on the antagonistic interaction between ABA, which promotes dormancy, and gibberellins (B7789140) (GA), which promote germination. frontiersin.org Studies investigate how environmental cues such as light and temperature influence the balance of these hormones and the sensitivity of the seed to them. researchgate.net The genes involved in ABA biosynthesis and catabolism during seed development and germination are also being identified and characterized. cambridge.orgproquest.com

Stress Tolerance Mechanisms: Given ABA's central role as a stress hormone, a significant research effort is directed towards understanding how it confers tolerance to abiotic stresses like drought and high salinity. mdpi.comnumberanalytics.com Studies have shown that ABA can activate the expression of a wide range of stress-responsive genes. nih.govnumberanalytics.com Researchers are exploring how manipulating ABA levels or enhancing ABA signaling through genetic engineering can improve the resilience of crop plants to adverse environmental conditions, which is a critical goal for ensuring global food security. frontiersin.orgnumberanalytics.com

| Key Research Area | Focus of Research | Key Findings/Components |

| ABA Signaling Pathway | Elucidating the molecular components and interactions that transmit the ABA signal within plant cells. | Identification of the core signaling module: PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. frontiersin.orgnih.gov |

| Regulation of Stomatal Aperture | Understanding the mechanism by which ABA causes stomata to close to reduce water loss. | ABA triggers ion efflux (anions and K+) from guard cells, leading to reduced turgor and stomatal closure. biology-pages.infonih.gov |

| Seed Dormancy and Germination | Investigating the control of the transition between seed dormancy and germination. | ABA maintains dormancy, acting antagonistically to gibberellins which promote germination. youtube.comfrontiersin.org |

| Stress Tolerance Mechanisms | Exploring how ABA helps plants survive environmental stresses like drought and high salinity. | ABA induces the expression of stress-related genes and can be targeted to improve crop resilience. nih.govnumberanalytics.com |

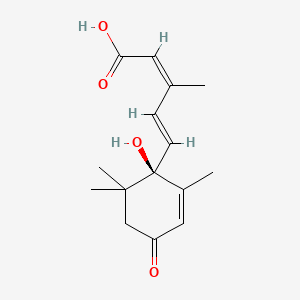

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-QHFMCZIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033205 | |

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14398-53-9, 21293-29-8 | |

| Record name | Abscisic acid, (-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Catabolism of Abscisic Acid

(-)-Abscisic Acid Biosynthetic Pathways

In higher plants, this compound is synthesized via an indirect pathway that begins with C40 carotenoids. wikipedia.orgfrontiersin.org This process involves enzymatic steps that occur in both the plastids and the cytosol. annualreviews.org While fungi utilize a more direct route from the C15 precursor farnesyl diphosphate (B83284), the carotenoid pathway is the established route in plants. wikipedia.orgttu.edu

The biosynthesis of ABA in plants originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway within plastids. wikipedia.org This pathway generates isoprenoid precursors that are assembled into C40 carotenoids. The specific starting point for the ABA branch of this pathway is zeaxanthin (B1683548). wikipedia.orgresearchgate.net

The pathway proceeds through a series of conversions:

Zeaxanthin is converted to violaxanthin (B192666) by the enzyme zeaxanthin epoxidase (ZEP). annualreviews.orgresearchgate.net

Violaxanthin is then isomerized to form 9'-cis-neoxanthin . researchgate.netoup.com

The pivotal step is the oxidative cleavage of these 9-cis-epoxycarotenoids (specifically 9-cis-violaxanthin (B1234195) and/or 9'-cis-neoxanthin) to produce the C15 intermediate, xanthoxin (B146791) . wikipedia.orgresearchgate.netnih.gov This reaction is the first committed step in ABA biosynthesis. researchgate.netpnas.org

The oxidative cleavage of 9-cis-epoxycarotenoids is catalyzed by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). This non-heme iron(II)-containing enzyme is widely considered the key rate-limiting step in the ABA biosynthetic pathway. researchgate.netnih.govwikipedia.orgfrontiersin.org The NCED reaction cleaves its C40 carotenoid substrate to yield two products: the C15 ABA precursor, xanthoxin, and a C25 apocarotenoid. nih.govwikipedia.org

NCED activity is tightly regulated, primarily at the transcriptional level. nih.govpnas.org The expression of NCED genes is strongly and rapidly induced by environmental stresses, most notably drought and high salinity. nih.govpnas.orgfrontiersin.org This upregulation is a primary driver of the significant increase in ABA levels observed under stress conditions. pnas.orgoup.com Plants possess a family of NCED genes, with different members exhibiting distinct expression patterns and functions. wikipedia.orgoup.com For example, in Arabidopsis, AtNCED3 plays a predominant role in stress-induced ABA accumulation in vegetative tissues, while NCED6 and NCED9 are more critical for ABA synthesis during seed development. oup.com

Following its synthesis in the plastid, xanthoxin is exported to the cytosol for the final conversion steps to ABA. annualreviews.orgfrontiersin.org This two-step process involves oxidation:

Conversion to Abscisic Aldehyde: Xanthoxin is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR). annualreviews.orgnih.gov In Arabidopsis, this enzyme is encoded by the ABA2 gene. annualreviews.orgfrontiersin.org

Oxidation to this compound: The final step is the oxidation of abscisic aldehyde to the biologically active this compound. This reaction is catalyzed by an abscisic aldehyde oxidase (AAO). frontiersin.orgnih.gov The AAO3 gene product is the primary enzyme responsible for this conversion in Arabidopsis. annualreviews.orgnih.gov

| Enzyme | Gene (Arabidopsis) | Substrate(s) | Product | Cellular Location |

|---|---|---|---|---|

| Zeaxanthin epoxidase | ZEP / ABA1 | Zeaxanthin | Violaxanthin | Plastid |

| 9-cis-epoxycarotenoid dioxygenase | NCED3 | 9-cis-violaxanthin, 9'-cis-neoxanthin | Xanthoxin | Plastid |

| Short-chain dehydrogenase/reductase | ABA2 | Xanthoxin | Abscisic aldehyde | Cytosol |

| Abscisic aldehyde oxidase | AAO3 | Abscisic aldehyde | This compound | Cytosol |

While the carotenoid cleavage pathway is dominant in higher plants, some pathogenic fungi synthesize ABA through a more direct route. wikipedia.orgttu.edu This alternative pathway utilizes the C15 isoprenoid precursor farnesyl diphosphate (FDP), which is derived from the mevalonate (MVA) pathway. wikipedia.org This direct C15 pathway was once hypothesized to occur in plants, but extensive genetic and biochemical evidence has since established the indirect C40 carotenoid pathway as the primary route. ttu.edu

The biosynthesis of ABA is subject to complex regulation at multiple levels, with the control of gene expression being paramount. nih.govoup.com Environmental cues, particularly abiotic stresses like drought and salinity, are potent inducers of ABA synthesis. nih.gov This response is largely mediated by the transcriptional upregulation of biosynthetic genes, with NCED being the most prominent stress-responsive gene. nih.govnih.gov Blocking transcription with inhibitors has been shown to impair stress-induced ABA production. nih.gov

Furthermore, the pathway exhibits a degree of positive feedback, where ABA itself can stimulate the expression of its own biosynthetic genes. nih.gov This regulation is also highly specific to different tissues and developmental stages. For instance, the controls governing ABA synthesis in developing seeds differ from those in water-stressed leaves. nih.govoup.com Signaling molecules, such as calcium, are thought to be involved in the cascades that lead to the activation of these biosynthetic genes. nih.gov

Carotenoid Precursor Pathway in Higher Plants

This compound Catabolic Pathways

The level of active ABA is also determined by its rate of degradation or inactivation. nih.govscinito.ai Plants employ two main catabolic pathways to reduce ABA concentrations: hydroxylation and conjugation. frontiersin.orgfrontiersin.org

The primary and irreversible degradation pathway is hydroxylation. frontiersin.orgnih.gov The committed step in this pathway is the hydroxylation of the 8'-methyl group of ABA, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by CYP707A genes). annualreviews.orgwikipedia.orgnih.gov This reaction produces 8'-hydroxy ABA, an unstable intermediate that spontaneously rearranges to form phaseic acid (PA). nih.govfrontiersin.orgnih.gov Phaseic acid can be further metabolized by reduction to dihydrophaseic acid (DPA). nih.gov While 8'-hydroxylation is the predominant route, minor pathways involving hydroxylation at the 7' and 9' positions also exist. frontiersin.orgnih.gov

The second major pathway for inactivating ABA is conjugation. wikipedia.org This process involves the attachment of a glucose molecule to ABA, forming ABA-glucose ester (ABA-GE). wikipedia.orgnih.gov This reaction is catalyzed by UDP-glucosyltransferases (UGT). ABA-GE is considered a biologically inactive, stable storage form of the hormone that can be sequestered in the vacuole. If needed, active ABA can be released from ABA-GE by the action of β-glucosidase enzymes. frontiersin.org

| Pathway | Key Enzyme Family | Initial Product | Significance |

|---|---|---|---|

| Hydroxylation | ABA 8'-hydroxylase (CYP707A) | 8'-hydroxy ABA (→ Phaseic acid) | Irreversible degradation; primary catabolic route. frontiersin.org |

| Conjugation | UDP-glucosyltransferase (UGT) | ABA-glucose ester (ABA-GE) | Inactivation and storage; reversible. wikipedia.org |

Hydroxylation via Cytochrome P450 Monooxygenases (CYP707As)

The primary and irreversible pathway for (-)-ABA catabolism is oxidation, initiated by hydroxylation. This key step is catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8′-hydroxylases. nih.gov In the model plant Arabidopsis thaliana, these enzymes are encoded by the CYP707A gene family (CYP707A1–CYP707A4). embopress.org

The hydroxylation occurs at the 8'-methyl group of the ABA molecule, producing an unstable intermediate, 8'-hydroxy ABA. nih.govfrontiersin.org This intermediate then spontaneously and/or enzymatically isomerizes to form phaseic acid (PA). embopress.orgnih.gov Phaseic acid, which has significantly lower biological activity than ABA, can be further reduced to the inactive dihydrophaseic acid (DPA). nih.govcanada.ca The 8'-hydroxylation of ABA is considered the major regulatory step in its inactivation. embopress.org Research has shown that mutants deficient in CYP707A genes accumulate significantly higher levels of ABA. embopress.org For instance, cyp707a2 mutants in Arabidopsis exhibit hyperdormancy in seeds and contain about six times more ABA than wild-type plants. embopress.org

In addition to the primary 8'-hydroxylation, studies have demonstrated that CYP707A enzymes can also catalyze hydroxylation at the 9'-position of ABA as a side reaction, producing neophaseic acid (neoPA), although this activity is minor compared to 8'-hydroxylation. canada.canih.gov

| Enzyme Family | Gene Examples (Arabidopsis) | Primary Reaction | Product |

| Cytochrome P450 Monooxygenases | CYP707A1, CYP707A2, CYP707A3, CYP707A4 | 8'-hydroxylation of (-)-ABA | 8'-hydroxy ABA (→ Phaseic Acid) |

Glucosylation and Glucosyl Ester Hydrolysis

A second major pathway for regulating the active pool of (-)-ABA is through conjugation, primarily by glucosylation. This process involves the attachment of a glucose molecule to the carboxyl group of ABA, forming this compound-glucosyl ester (ABA-GE). wikipedia.orgresearchgate.net This reaction is catalyzed by enzymes called UDP-glucosyltransferases (UGTs). wikipedia.org

ABA-GE is a biologically inactive form of the hormone. wikipedia.org Unlike the irreversible nature of hydroxylation, glucosylation is a reversible process. nih.gov ABA-GE serves as a storage form of ABA, which can be sequestered in cellular compartments like the vacuole and endoplasmic reticulum. nih.govnih.gov This allows the plant to rapidly release free, active ABA when needed without resorting to de novo synthesis. nih.gov

The release of active (-)-ABA from ABA-GE is achieved through hydrolysis, a reaction catalyzed by β-glucosidases. nih.govnih.gov In Arabidopsis, the endoplasmic reticulum-localized β-glucosidase AtBG1 and the vacuolar β-glucosidase AtBG2 have been identified to hydrolyze ABA-GE, releasing free ABA into the cytosol in response to environmental stresses like dehydration. nih.govresearchgate.net

| Process | Enzyme Class | Key Enzyme Example | Action | Product/Substrate |

| Glucosylation (Inactivation) | UDP-glucosyltransferase (UGT) | UGT71B6 | Attaches glucose to (-)-ABA | This compound-glucosyl ester (ABA-GE) |

| Hydrolysis (Activation) | β-glucosidase | AtBG1, AtBG2 | Removes glucose from ABA-GE | This compound |

Conjugation and Deconjugation Mechanisms

Conjugation and deconjugation are critical mechanisms for maintaining (-)-ABA homeostasis by controlling the pool of active hormone. nih.gov Phytohormone conjugation is a widespread strategy in plants to inactivate hormones, facilitate their transport, or store them for later use. nih.gov

For (-)-ABA, glucosylation to form ABA-GE is the most prevalent conjugation reaction. researchgate.net The formation of this conjugate serves multiple functions:

Temporary Inactivation: It removes active ABA from the cytosol, dampening ABA signaling pathways.

Storage: ABA-GE acts as a stable, long-term storage form. nih.gov

Compartmentalization: It is transported and stored in specific organelles, primarily the vacuole, preventing its interaction with cytosolic receptors. nih.gov

Deconjugation, the hydrolysis of ABA-GE by β-glucosidases, provides a mechanism for the rapid mobilization of ABA. nih.gov When a plant experiences stress, such as sudden dehydration, the hydrolysis of stored ABA-GE can elevate cytosolic ABA levels much faster than de novo biosynthesis, enabling a swift physiological response like stomatal closure. nih.govnih.gov This dynamic balance between conjugation and deconjugation allows the plant to fine-tune its ABA levels in response to developmental cues and fluctuating environmental conditions. researchgate.net

Spatiotemporal Regulation of this compound Homeostasis

The concentration of (-)-ABA within a plant is not uniform; it is precisely regulated in different tissues and at different times (spatiotemporally) to control specific physiological processes. This regulation occurs at multiple levels, from the transcription of genes to the transport of the hormone between cells and organs.

Transcriptional Control of Metabolic Genes

The homeostasis of (-)-ABA is largely controlled by the transcriptional regulation of genes encoding its biosynthetic and catabolic enzymes. mdpi.com

Biosynthesis Genes: Key genes in the ABA biosynthesis pathway, such as those encoding 9-cis-epoxycarotenoid dioxygenase (NCED) and abscisic aldehyde oxidase (AAO), are strongly upregulated in response to abiotic stresses, particularly drought. ttu.eduoup.comnih.gov For example, NCED3 in Arabidopsis is a major stress-inducible gene that leads to a rapid increase in ABA synthesis in vegetative tissues under water-deficient conditions. nih.gov This transcriptional activation is a primary mechanism for stress-induced ABA accumulation. oup.com

Catabolism Genes: The genes encoding the ABA 8'-hydroxylases (CYP707A) are also subject to tight transcriptional control. Their expression is influenced by developmental stages and environmental signals. embopress.org For instance, the CYP707A2 transcript level rapidly increases during seed imbibition to reduce ABA levels and promote germination. embopress.org Furthermore, CYP707A gene expression is often induced by dehydration and rehydration. embopress.org Upon rehydration after a period of drought, a significant and rapid increase in CYP707A mRNA levels helps to quickly reduce the high ABA concentrations that had accumulated, allowing the plant to return to a normal physiological state. embopress.org ABA itself can also induce the expression of CYP707A genes, creating a negative feedback loop to prevent excessive hormone accumulation. nih.gov

| Gene Family | Function | Regulation by Drought | Regulation by Rehydration |

| NCED | Biosynthesis (Rate-limiting step) | Upregulated | Downregulated |

| AAO | Biosynthesis (Final step) | Upregulated | - |

| CYP707A | Catabolism (Hydroxylation) | Upregulated | Strongly Upregulated |

Intracellular and Intercellular Transport Mechanisms of this compound

The transport of (-)-ABA and its conjugates both within and between cells is fundamental to its role as a systemic signal.

Intracellular Transport: ABA biosynthesis is spatially separated within the cell; early steps occur in the plastids, while the final two steps to produce active ABA occur in the cytosol. researchgate.net This necessitates the transport of the precursor xanthoxin out of the plastid. The inactive conjugate, ABA-GE, is transported into the vacuole and endoplasmic reticulum for storage. This transport into the vacuole is mediated by both ATP-binding cassette (ABC) transporters and proton-antiport mechanisms. nih.gov

Intercellular Transport: As a weak acid, the protonated form of ABA (ABAH) can passively diffuse across cell membranes, while the anionic form (ABA-) requires transporters. nih.gov Specific transporters from the ABCG subfamily, such as ABCG25 and ABCG40, have been identified as ABA exporters and importers, respectively, playing roles in moving ABA between cells. nih.gov Long-distance transport is crucial for coordinating responses throughout the plant. ABA synthesized in the roots in response to drying soil is loaded into the xylem and transported to the leaves, where it acts as a signal to induce stomatal closure and reduce water loss. wikipedia.orgoup.com ABA and ABA-GE can also be transported through the phloem, allowing for recirculation and distribution throughout the plant. oup.com

| Transport Type | Location | Molecules Transported | Key Transporters/Mechanisms |

| Intracellular | Plastid to Cytosol | Xanthoxin (ABA precursor) | - |

| Intracellular | Cytosol to Vacuole/ER | ABA-GE | ABC transporters, Proton-antiport |

| Intercellular | Plasma Membrane | (-)-ABA | ABCG25 (exporter), ABCG40 (importer) |

| Intercellular (Long-Distance) | Xylem (Root to Shoot) | (-)-ABA, ABA-GE | - |

| Intercellular (Long-Distance) | Phloem | (-)-ABA, ABA-GE | - |

Sites of this compound Metabolism in Different Plant Tissues

The regulation of this compound (ABA) levels is crucial for controlling various aspects of plant growth, development, and stress responses. This regulation is achieved through a dynamic balance between biosynthesis and catabolism, with the location of these metabolic processes being a key determinant of the hormone's physiological effects. ABA metabolism occurs in various tissues throughout the plant, with specific sites showing predominant activity for either synthesis or degradation, often depending on developmental stage and environmental conditions.

ABA biosynthesis is understood to occur in virtually all cells that contain plastids, such as chloroplasts or amyloplasts nih.gov. The initial steps of the pathway, leading to the formation of the C15 precursor xanthoxin, take place within these organelles oup.com. Xanthoxin is then exported to the cytosol for the final conversion steps into active ABA nih.gov.

Vascular tissues, in particular, have been identified as a primary site of ABA synthesis, which is crucial for its long-distance transport to target organs nih.govresearchgate.net. During periods of water stress, mesophyll cells in leaves significantly ramp up ABA production, highlighting their role as a major synthesis site under stress conditions oup.com. In seeds, ABA synthesis is essential for inducing and maintaining dormancy, with the embryo itself being the primary source of the hormone required for this process proquest.com.

Catabolism, the process of breaking down ABA into inactive forms, also occurs in various tissues. The primary pathway for ABA catabolism is hydroxylation at the 8'-position, catalyzed by ABA 8'-hydroxylase enzymes, leading to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA) annualreviews.orgnih.gov. Studies have shown differential catabolic activities between tissues. For example, in sugar beet, leaf (source) tissues show a higher capacity for conjugating ABA to form ABA glucose ester (ABA-GE), an inactive storage form, while root (sink) tissues exhibit a greater preference for the catabolic pathway leading to PA and DPA nih.gov. Similarly, barley aleurone layers have been shown to actively metabolize ABA to PA and DPA oup.com. The expression of catabolic genes, such as CYP707A, is also spatially and temporally regulated. In Arabidopsis seeds, CYP707A2 expression is critical for reducing ABA levels to allow for germination researchgate.net.

The following table summarizes the primary sites of ABA metabolism in different plant tissues based on current research findings.

Mutational Analysis of this compound Metabolic Genes

The identification and characterization of mutants deficient in ABA biosynthesis or catabolism have been fundamental to elucidating the metabolic pathway and understanding the hormone's diverse physiological roles annualreviews.orgnih.gov. Genetic screens for phenotypes such as precocious seed germination or a wilty appearance under normal watering conditions have successfully identified key genes in ABA metabolism across various plant species nih.gov.

Mutational analysis provides direct evidence for the function of specific genes. For instance, mutants in the early steps of the pathway, such as aba1 in Arabidopsis thaliana, which encodes the zeaxanthin epoxidase enzyme, exhibit severe ABA deficiency. This leads to a range of phenotypes including reduced seed dormancy, impaired stomatal closure, and surprisingly, stunted vegetative growth, indicating a role for ABA in promoting normal development nih.govresearchgate.net. Similarly, the viviparous14 (vp14) mutant in maize, which has a lesion in a 9-cis-epoxycarotenoid dioxygenase (NCED) gene, shows a significant reduction in embryonic ABA levels, confirming that the cleavage of carotenoids is a committed step in ABA biosynthesis pnas.org.

Mutations in the later, cytosolic steps of biosynthesis have also been characterized. The aba2 mutant in Arabidopsis and the corresponding wilty mutant in pea (Pisum sativum) are defective in a short-chain dehydrogenase/reductase that converts xanthoxin to abscisic aldehyde nih.govnih.gov. Mutants in the final oxidation step, such as aao3 in Arabidopsis, which lacks a functional abscisic aldehyde oxidase, are also ABA-deficient nih.gov.

Conversely, mutations affecting catabolism lead to an over-accumulation of ABA. In Arabidopsis, mutations in the CYP707A gene family, which encode ABA 8'-hydroxylases, result in increased ABA levels. For example, the cyp707a2 mutant exhibits hyper-dormant seeds that require extended after-ripening or exogenous gibberellin to germinate, demonstrating the critical role of ABA catabolism in breaking seed dormancy researchgate.net.

The table below details key genes in the ABA metabolic pathway, their corresponding mutants, and the resulting phenotypes that have been instrumental in defining our understanding of this compound metabolism.

Abscisic Acid Signal Transduction Mechanisms

(-)-Abscisic Acid Perception and Receptor Systems

The initiation of the ABA signaling cascade depends on the precise perception of the hormone by specific intracellular receptors. frontiersin.org These receptors, upon binding ABA, undergo conformational changes that enable them to interact with and regulate the activity of downstream signaling components.

PYR/PYL/RCAR Receptor Family: Structure-Function Relationships and Ligand Binding

The primary intracellular receptors for ABA belong to a family of soluble proteins known as PYR/PYL/RCAR (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor). bohrium.comfrontiersin.orgnih.gov Their discovery was a major breakthrough, stemming from genetic screens for mutants resistant to the synthetic ABA analog, pyrabactin, and from yeast two-hybrid screens identifying proteins that interact with PP2Cs. frontiersin.org These proteins are members of the START (steroidogenic acute regulatory-related lipid transfer) domain superfamily. nih.gov

Structurally, PYR/PYL/RCAR receptors are small proteins (around 150-200 residues) characterized by a helix-grip structure, which consists of a large antiparallel beta-sheet and flanking alpha-helices. proteopedia.org This arrangement forms a hydrophobic pocket for ligand binding. nih.govproteopedia.org Two highly conserved and flexible loops, termed the "gate" and "latch" loops, are crucial for ABA perception. nih.govfrontiersin.org In the absence of ABA, this pocket is open, and some receptors, like PYR1, exist as dimers. proteopedia.org

Ligand binding induces a significant conformational change. nih.gov When an ABA molecule enters the binding pocket, the gate loop closes over it, an action that is stabilized by the latch loop. proteopedia.org This "gate-latch-lock" mechanism sequesters the hormone and creates a new protein surface. proteopedia.org This conformational shift can also promote the dissociation of dimeric receptors into active monomers, which are then competent to interact with downstream targets. proteopedia.orgfrontiersin.org

Table 1: Selected Members of the PYR/PYL/RCAR Family and Their Properties

| Receptor Name | Alternative Name(s) | Oligomeric State (apo-form) | ABA Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| PYR1 | RCAR11 | Dimer | ~660 nM (with ABI2) | proteopedia.orgnih.gov |

| PYL1 | RCAR12 | Dimer | - | proteopedia.org |

| PYL2 | RCAR14 | Dimer | - | proteopedia.org |

| PYL5 | RCAR8 | Monomer | ~1.1 µM | nih.gov |

| PYL8 | RCAR3 | Monomer | - | nih.gov |

| PYL9 | RCAR1 | Monomer | ~900 nM | nih.gov |

Receptor-Mediated Activation of Downstream Components

The binding of this compound to a PYR/PYL/RCAR receptor is the trigger for downstream signal activation. The conformational change induced by ABA binding exposes a surface on the receptor that allows it to dock with and inhibit the activity of its direct targets: the Group A Type 2C Protein Phosphatases (PP2Cs). frontiersin.orgnih.gov This interaction is highly specific and occurs in an ABA-dependent manner. nih.gov By inhibiting PP2Cs, the ABA-bound receptor complex effectively removes a key negative regulator from the signaling pathway, allowing for the activation of positive regulators. nih.govfrontiersin.org The selective interaction between different PYL receptors and various PP2Cs allows for precise and nuanced control over the signaling cascade. nih.gov

Core this compound Signaling Module

The central processing unit of the ABA signal is a module composed of three key protein families that act in a coordinated cascade. This core module translates the initial hormone perception event into a robust phosphorylation signal that drives cellular responses. nih.govfrontiersin.orgnih.gov

Type 2C Protein Phosphatases (PP2Cs) as Negative Regulators

Group A Type 2C Protein Phosphatases, including well-studied members like ABI1, ABI2, and HAB1, are the principal negative regulators of the ABA signaling pathway. researchgate.netnih.govmdpi.com In the absence of ABA, these phosphatases are active and function to suppress the signaling cascade. nih.govnih.gov They do this by physically interacting with and dephosphorylating key serine/threonine residues in the activation loop of SnRK2 kinases, thereby maintaining them in an inactive state. researchgate.netnih.gov

The critical role of PP2Cs as inhibitors is underscored by genetic studies. unc.edu Loss-of-function mutations in the genes encoding these phosphatases result in plants that are hypersensitive to ABA, demonstrating that the wild-type function of these proteins is to restrain ABA responses. unc.edu The activity of some PP2Cs is also subject to further regulation, for instance through interaction with proteins like EAR1, which can enhance their phosphatase activity by releasing autoinhibition. oup.com

SNF1-Related Protein Kinases (SnRK2s) as Positive Regulators

SNF1-Related Protein Kinases (SnRK2s) are plant-specific serine/threonine kinases that act as the central positive regulators in ABA signaling. oup.comtandfonline.com Specifically, three members of subclass III—SRK2D/SnRK2.2, SRK2E/SnRK2.6 (also known as OST1), and SRK2I/SnRK2.3—are the main kinases activated by ABA. nih.govoup.com

Under non-stress conditions or in the absence of ABA, SnRK2s are kept inactive through dephosphorylation by PP2Cs. nih.govnih.gov When ABA levels rise, the inhibition of PP2Cs by the PYL-ABA complex liberates the SnRK2s. nih.govnih.gov This release from negative regulation allows the SnRK2s to undergo autophosphorylation on their activation loop, leading to their full enzymatic activation. frontiersin.orgnih.gov Once active, these kinases phosphorylate a wide array of downstream substrates. nih.govbiorxiv.org These substrates include transcription factors (like AREB/ABFs) that regulate ABA-responsive gene expression and ion channels (like SLAC1) in guard cells to control stomatal closure. nih.govoup.commdpi.com The essential positive role of these kinases is highlighted by the fact that a triple mutant lacking SnRK2.2, SnRK2.3, and SnRK2.6 is profoundly insensitive to ABA. nih.gov

Ternary Complex Formation and Its Implications for Pathway Activation

The activation of the entire ABA signaling pathway hinges on the formation of a stable ternary complex composed of the ABA-bound receptor, the hormone itself, and a PP2C. researchgate.netnih.gov The process is initiated when this compound binds within the hydrophobic pocket of a PYR/PYL/RCAR receptor. frontiersin.org This "induced fit" causes the receptor's flexible gate and latch loops to close over the hormone, creating a composite surface that is perfectly shaped to bind to the active site of a PP2C. proteopedia.orgfrontiersin.org

This physical interaction effectively obstructs the PP2C's catalytic site, thereby inhibiting its ability to dephosphorylate substrates. proteopedia.org The formation of this [PYL-ABA-PP2C] complex is the lynchpin of the signaling mechanism. frontiersin.org It represents the direct translation of hormone perception into the inactivation of a negative regulator. nih.gov The stability and formation of this complex are highly dependent on the presence of ABA; for instance, the binding affinity between PYL5 and the PP2C HAB1 increases dramatically in the presence of ABA, ensuring the pathway is only switched on when the hormonal signal is present. nih.gov By sequestering and inhibiting PP2Cs, the ternary complex allows SnRK2 kinases to become active and propagate the signal, leading to the multitude of physiological responses governed by ABA. nih.gov

Downstream Signaling Events and Regulatory Networks

Following the initial perception of this compound (ABA) and the activation of core signaling components, the signal is propagated through a series of downstream events. These processes ultimately orchestrate the diverse physiological and developmental responses associated with ABA, such as stomatal closure and changes in gene expression. Key downstream mechanisms involve the intricate regulation of ion channels in specialized cells like guard cells and the activation of complex transcriptional networks.

Regulation of Ion Channels in Guard Cells

The regulation of stomatal aperture is a critical plant response to water stress, primarily mediated by ABA. Stomata, which are pores on the leaf surface, are surrounded by pairs of guard cells. The turgor pressure of these guard cells controls the opening and closing of the stomatal pore. ABA triggers stomatal closure by inducing a net efflux of ions from the guard cells, leading to a loss of turgor and a reduction in pore size. pnas.org This process is heavily dependent on the modulation of specific ion channels in the plasma membrane of guard cells.

The SLOW ANION CHANNEL 1 (SLAC1) is a key S-type anion channel in guard cells that plays a pivotal role in ABA-induced stomatal closure. nih.gov Activation of SLAC1 allows for the massive efflux of anions, such as chloride and malate, from the guard cells. This efflux depolarizes the guard cell membrane, which in turn facilitates the outward movement of potassium ions (K+) through outward-rectifying K+ channels, leading to a significant loss of osmotic potential and stomatal closure. tandfonline.com

The activation of SLAC1 is a tightly regulated process involving protein phosphorylation and dephosphorylation. wordpress.com Research has shown that SLAC1 itself can be electrically silent when expressed alone but becomes active upon interaction with specific protein kinases. pnas.orgresearchgate.net A central activator of SLAC1 is the protein kinase OPEN STOMATA 1 (OST1), also known as SnRK2.6. pnas.orgwordpress.com In the presence of ABA, OST1 is activated and directly phosphorylates SLAC1, leading to its opening. pnas.orgresearchgate.net

Conversely, the activity of OST1 and consequently SLAC1 is negatively regulated by Type 2C protein phosphatases (PP2Cs), such as ABA INSENSITIVE 1 (ABI1) and ABI2. pnas.orgnih.gov In the absence of ABA, these phosphatases keep OST1 in an inactive state. When ABA binds to its receptors (PYR/PYL/RCAR), the receptors inhibit the PP2Cs, thus liberating OST1 to phosphorylate and activate SLAC1. pnas.orgnih.gov Studies have demonstrated that co-expression of SLAC1 and OST1 leads to significant anion currents, but the integration of ABI1 into this complex prevents SLAC1 activation. pnas.orgresearchgate.net This kinase-phosphatase pair forms a core control module for SLAC1 activity in response to drought stress signals. wordpress.com

Cytosolic free calcium ([Ca²⁺]cyt) acts as a crucial second messenger in ABA signal transduction within guard cells. oup.com ABA triggers a rapid increase in [Ca²⁺]cyt, which is a key step in initiating stomatal closure. pnas.orgyoutube.com This elevation in calcium concentration results from both Ca²⁺ influx from the apoplast across the plasma membrane and Ca²⁺ release from internal stores like the vacuole. pnas.org

The resulting increase and subsequent oscillations in [Ca²⁺]cyt activate further downstream targets. oup.com Calcium-dependent protein kinases (CPKs) are activated by the elevated [Ca²⁺]cyt. elifesciences.org These activated CPKs can then phosphorylate and activate SLAC1, representing a Ca²⁺-dependent branch of ABA signaling that converges on the same target as the Ca²⁺-independent OST1 branch. nih.govelifesciences.org This dual regulation provides robustness and specificity to the signaling network, ensuring stomatal closure under stress conditions. elifesciences.org The interplay between cytosolic pH changes and calcium oscillations further fine-tunes the response, with cytosolic alkalization often accompanying the calcium signal to promote stomatal closure. oup.com

Transcriptional Regulation by this compound

Beyond the rapid regulation of ion channels, ABA also induces profound, long-term changes in plant development and stress tolerance by modulating the expression of a vast number of genes. nih.gov This transcriptional reprogramming is controlled by a hierarchy of transcription factors that recognize specific cis-acting elements in the promoter regions of ABA-target genes.

A primary cis-acting element responsible for ABA-mediated gene expression is the ABA-Responsive Element (ABRE). nih.gov ABREs are characterized by a conserved core sequence, typically (A/C)CGT(G/T)C. eurekalert.org The presence of one or more ABREs in the promoter region of a gene often confers ABA-responsiveness. nih.goveurekalert.org

A specific class of basic leucine (B10760876) zipper (bZIP) transcription factors, known as ABRE-Binding Factors (ABFs) or ABA-Responsive Element Binding proteins (AREBs), recognize and bind to ABREs. tandfonline.comnih.gov The ABF/AREB family in Arabidopsis includes several members, such as AREB1/ABF2, AREB2/ABF4, ABF1, and ABF3. thebiogrid.org These transcription factors act as master regulators in ABA signaling, controlling the expression of numerous downstream genes involved in drought stress tolerance. thebiogrid.orgexlibrisgroup.com

The expression of ABF/AREB genes is itself induced by ABA and various abiotic stresses. nih.govnih.gov Furthermore, the activity of the ABF/AREB proteins is regulated post-translationally. For full activation, they require phosphorylation by SnRK2 kinases, such as OST1/SnRK2.6, the same kinases that regulate ion channels. tandfonline.com This requirement for phosphorylation ensures that the ABF/AREB-mediated transcriptional response is tightly linked to the presence of ABA. thebiogrid.org Activated ABFs can also participate in feedback regulation; for example, they can directly bind to the promoters of group A PP2C genes, mediating their rapid induction by ABA, which helps to modulate the signaling pathway. nih.gov

In addition to the ABF/AREB family, several other key transcription factors, initially identified through genetic screens for ABA-insensitive (abi) mutants, play critical roles in ABA-regulated gene expression, particularly during seed development, germination, and early seedling growth.

ABA INSENSITIVE 5 (ABI5) is a bZIP transcription factor that functions as a central regulator of ABA responses, especially in arresting growth during germination under unfavorable conditions. frontiersin.orgpsu.edu ABI5 binds to ABREs in the promoters of late embryogenesis abundant (LEA) genes and other stress-responsive genes. frontiersin.org Its expression is strongly induced by ABA during a specific developmental window, and ABI5 can also activate its own expression. frontiersin.orgnih.gov The stability and activity of the ABI5 protein are controlled by multiple post-translational modifications, including phosphorylation and ubiquitination, integrating various hormonal and stress signals. frontiersin.org

ABA INSENSITIVE 3 (ABI3) is a transcription factor containing a B3 domain, which is distinct from the bZIP family. Its function is primarily associated with seed maturation and the maintenance of dormancy. frontiersin.org ABI3 acts upstream of ABI5 and is essential for the proper expression of the ABI5 gene in response to ABA during germination. psu.edu Genetic studies show that ABI3 is required for the ABA-dependent reactivation of late embryogenesis genes, and this effect is mediated through its regulation of ABI5. psu.edu

ABA INSENSITIVE 4 (ABI4) belongs to the APETALA2 (AP2) family of plant-specific transcription factors. nih.gov ABI4 is a key player in ABA signaling, integrating signals from other pathways, including those for sugars and other hormones like cytokinin and auxin. nih.govnih.gov Like ABI3, ABI4 can act as a positive regulator of ABI5 expression. frontiersin.orgnih.gov Overexpression of either ABI3 or ABI4 can lead to hypersensitivity to ABA and the induction of seed-specific genes in vegetative tissues, an effect that is partially dependent on the subsequent upregulation of ABI5. nih.gov These three transcription factors—ABI3, ABI4, and ABI5—form a regulatory network where they interact and cross-regulate each other's expression, allowing for a combinatorial and finely-tuned control over gene expression in response to ABA and developmental cues. nih.gov

Compound and Gene Information Table

| Name | Type | Function/Role in ABA Signaling |

| This compound (ABA) | Phytohormone | Primary signal for drought stress, initiates signaling cascade. nih.gov |

| SLAC1 | Anion Channel | S-type anion channel in guard cells; its opening leads to ion efflux and stomatal closure. pnas.orgnih.gov |

| OST1/SnRK2.6 | Protein Kinase | Phosphorylates and activates SLAC1 and ABF/AREB transcription factors. pnas.orgtandfonline.com |

| ABI1 | Protein Phosphatase (PP2C) | Negatively regulates ABA signaling by dephosphorylating and inactivating OST1. pnas.orgnih.gov |

| ABI2 | Protein Phosphatase (PP2C) | Similar to ABI1, negatively regulates ABA signaling. pnas.org |

| CPKs | Protein Kinases | Calcium-Dependent Protein Kinases; activate SLAC1 in a Ca²⁺-dependent manner. nih.govelifesciences.org |

| ABF/AREB | Transcription Factor (bZIP) | Bind to ABREs in gene promoters to regulate ABA-responsive gene expression. tandfonline.comnih.gov |

| ABI3 | Transcription Factor (B3) | Regulates seed maturation and dormancy; acts upstream of ABI5. frontiersin.orgpsu.edu |

| ABI4 | Transcription Factor (AP2) | Integrates ABA, sugar, and other hormone signals; regulates ABI5 expression. nih.govnih.gov |

| ABI5 | Transcription Factor (bZIP) | Key regulator of seed germination and early seedling growth in response to ABA. frontiersin.orgnih.gov |

Cross-Talk with Other Signaling Pathways (e.g., TOR, G-protein signaling)

The ABA signaling pathway does not operate in isolation but engages in extensive cross-talk with other signaling networks to integrate various internal and external cues. This intricate communication allows for a coordinated response to complex environmental conditions. Notable examples of this cross-talk involve the Target of Rapamycin (TOR) kinase pathway and heterotrimeric G-protein signaling.

The TOR kinase is a highly conserved regulator of cell growth and proliferation in eukaryotes. In plants, TOR signaling is activated by growth-promoting signals such as nutrients and certain hormones like auxins. frontiersin.org There is a reciprocal regulatory relationship between TOR kinase and ABA signaling, which serves to balance plant growth with stress responses. frontiersin.org Under favorable growth conditions, active TOR kinase can suppress ABA signaling, thereby promoting growth. Conversely, under stress conditions, elevated ABA levels can inhibit TOR activity, leading to a down-regulation of growth and a redirection of resources towards stress adaptation. oup.com For instance, ABI5, a key transcription factor in ABA signaling, is an important node connecting ABA and sugar sensing through the TOR pathway. frontiersin.org

Heterotrimeric G-proteins are key signaling components that mediate a wide range of responses in plants, including hormonal signaling. They are implicated as crucial mediators of ABA responses. scribd.com There is evidence of significant cross-talk between ABA and G-protein signaling pathways in regulating processes such as stomatal movement and stress responses. The Gβ subunit of the heterotrimeric G-protein complex, AGB1, has been shown to be a key component in this interaction. Studies on agb1 null mutants in Arabidopsis have revealed that the majority of ABA-dependent changes in the reversible oxidation of proteins, a key aspect of redox signaling, require the presence of functional G-proteins. scribd.com This indicates that G-proteins are essential for maintaining intracellular redox homeostasis and for the full execution of plant stress responses mediated by ABA. scribd.com

Post-Translational Modifications in this compound Signaling

Post-translational modifications (PTMs) are essential for the rapid and dynamic regulation of the ABA signaling pathway. nih.govmdpi.com These modifications, which include phosphorylation, ubiquitination, and SUMOylation, control the activity, stability, and localization of key signaling components, allowing for a finely tuned response to changing environmental conditions.

Protein Phosphorylation and Dephosphorylation Cascades

Reversible protein phosphorylation is a central mechanism in ABA signal transduction. The core of the ABA signaling module consists of a phosphorylation cascade involving three main components: PYR/PYL/RCAR receptors, Group A Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s). nih.govmdpi.com In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, thereby keeping the signaling pathway in an "off" state.

Upon an increase in ABA levels, the hormone binds to the PYR/PYL/RCAR receptors. This binding event induces a conformational change in the receptor, enabling it to interact with and inhibit the activity of PP2Cs. The inhibition of PP2Cs relieves the suppression of SnRK2s, which then become activated through autophosphorylation on their activation loop. Activated SnRK2s, in turn, phosphorylate a variety of downstream targets, including transcription factors (such as AREB/ABFs) and ion channels, to initiate the physiological responses to ABA. Quantitative phosphoproteomic studies have identified numerous proteins whose phosphorylation state is altered upon ABA treatment, including members of the aquaporin family, indicating a broad role for phosphorylation in mediating ABA's effects on water transport.

Ubiquitination and Deubiquitination in Protein Stability and Degradation

The ubiquitin-proteasome system plays a critical role in modulating ABA signaling by controlling the stability of its components. nih.gov Ubiquitination, the process of attaching ubiquitin molecules to a target protein, often marks it for degradation by the 26S proteasome. This process is carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. The E3 ligases are particularly important as they provide substrate specificity.

Several key components of the ABA signaling pathway are targeted for ubiquitination. For instance, some ABA receptors of the PYR/PYL family are targeted for degradation by CULLIN4-based E3 ligases, such as the DDA1-containing complex, which acts as a substrate receptor. This degradation is counteracted by the presence of ABA, which protects the receptors from ubiquitination. Similarly, PP2Cs are also targeted by E3 ligases, including the U-box E3 ligases PUB12 and PUB13, leading to their degradation and thereby sensitizing the ABA signaling pathway. mdpi.com The transcription factor ABI5 is another key target, with its abundance being tightly controlled by E3 ubiquitin ligases like KEEP ON GOING (KEG).

Deubiquitination, the removal of ubiquitin from target proteins, is a reversible process that can counteract the effects of ubiquitination, thereby stabilizing signaling components. This process adds another layer of regulation to the ABA signaling network.

Table 2: Key Post-Translational Modifications in this compound Signaling

| Modification | Key Enzymes/Factors | Target Proteins | Effect on ABA Signaling |

| Phosphorylation | SnRK2s, PP2Cs, CDPKs, MAPKs | AREB/ABFs, Ion Channels, Aquaporins | Activation of downstream responses |

| Dephosphorylation | PP2Cs (e.g., ABI1, ABI2) | SnRK2s | Inhibition of ABA signaling |

| Ubiquitination | E3 Ligases (e.g., DDA1, PUB12/13, KEG) | PYR/PYL Receptors, PP2Cs, ABI5 | Negative regulation by promoting degradation of positive regulators |

| Deubiquitination | Deubiquitinating enzymes (DUBs) | Signaling components | Stabilization of signaling components |

| SUMOylation | SIZ1 (SUMO E3 ligase) | ABI5 | Negative regulation by repressing activity and preventing degradation |

| Redox Modification | Reactive Oxygen Species (ROS) | Various signaling proteins | Modulation of protein activity |

SUMOylation and Redox Modifications

In addition to phosphorylation and ubiquitination, other post-translational modifications such as SUMOylation and redox modifications contribute to the regulation of ABA signaling.

SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein. This process is catalyzed by a cascade of E1, E2, and E3 enzymes. In Arabidopsis, the SUMO E3 ligase SIZ1 has been shown to negatively regulate ABA signaling through the SUMOylation of the transcription factor ABI5. The attachment of SUMO to ABI5 represses its transcriptional activity and, interestingly, also prevents its degradation by the proteasome. This suggests that SUMOylation can maintain a pool of inactive, yet stable, ABI5 that can be rapidly activated upon de-SUMOylation when required.

Redox modifications, driven by changes in the cellular redox state, are also emerging as an important regulatory mechanism in ABA signaling. scribd.com Reactive oxygen species (ROS), which are produced in response to various stresses including those that trigger ABA synthesis, can act as signaling molecules by reversibly oxidizing specific cysteine residues in proteins. scribd.com This can alter the activity, conformation, or interactions of the modified proteins. As mentioned earlier, a significant portion of the ABA-dependent redox changes in the proteome are dependent on the presence of heterotrimeric G-proteins, highlighting a complex interplay between ABA, G-protein signaling, and redox regulation. scribd.com These redox modifications allow for a rapid adjustment of cellular signaling networks to adapt to changing environmental conditions. scribd.com

Physiological Roles of Abscisic Acid in Plant Development

Modulation of Root System Architecture

Control of Lateral Root Formation and Development

(-)-Abscisic acid plays a crucial, albeit varied, role in controlling the formation and development of lateral roots, which are critical for water and nutrient uptake. nih.govnih.gov The specific effect of ABA can differ between plant species. nih.gov

In the model plant Arabidopsis thaliana, ABA is generally considered an inhibitor of lateral root development. nih.gov This inhibition often occurs at a specific stage after the lateral root primordium has emerged from the parent root but before the new lateral root meristem is fully activated. fao.org This ABA-sensitive checkpoint is thought to be mediated by an auxin-independent pathway. fao.org

Conversely, in the legume Medicago truncatula, ABA has been shown to promote the formation of new lateral root primordia and their subsequent development, particularly at pre-emergence stages. nih.gov This stimulatory effect, however, can be dose-dependent, with high concentrations of ABA becoming inhibitory. nih.gov Under salt stress conditions, ABA has been found to accumulate in maize roots and inhibit lateral root initiation and development, a process that involves the regulation of auxin distribution. frontiersin.org

Influence on Root Hair Development

Root hairs are tubular extensions of epidermal cells that vastly increase the absorptive surface area of the root. This compound influences their development, but its role can be either stimulatory or inhibitory depending on the plant species and context. frontiersin.orgfrontiersin.org

In rice, exogenous ABA was found to promote the elongation of root hairs. frontiersin.org This effect is mediated by the conserved ABA signaling pathway and appears to depend on crosstalk with auxin. frontiersin.org Research suggests that ABA promotes local auxin biosynthesis and transport in the root tip, leading to auxin accumulation in the root hair zone, which in turn stimulates elongation. frontiersin.org

In contrast, for Arabidopsis, ABA is generally described as a negative regulator of root hair elongation. frontiersin.orgnih.gov Exogenous ABA treatment leads to shorter root hairs in Arabidopsis seedlings. frontiersin.org This inhibitory action has been linked to the ABA-induced upregulation of the transcription factor OBP4, which in turn represses the expression of RSL2, a key positive regulator of root hair growth. nih.gov

Fine-Tuning of Root Growth based on this compound Concentration and Environmental Cues

This compound (ABA) is a central regulator of root growth and development, enabling plants to adapt to their immediate environment. taylorfrancis.com Its influence on the root system is not monolithic; rather, it is highly dependent on concentration and the presence of environmental triggers. nih.gov This dual functionality allows for precise modulation of root architecture, promoting growth under certain conditions while inhibiting it in others. taylorfrancis.com

The effect of ABA on primary root growth is distinctly biphasic. Research has documented that while low concentrations of ABA can stimulate root development and formation, high concentrations are typically inhibitory. nih.gov The inhibitory mechanism at high concentrations involves the suppression of DNA replication, cell division, and cell elongation in the root meristem. nih.govnih.gov This regulation is achieved through complex interactions with other key cellular components and signaling molecules. nih.govnih.gov

Table 1: Concentration-Dependent Effects of this compound on Primary Root Growth

| ABA Concentration | Effect on Primary Root | Cellular Mechanisms Involved |

|---|---|---|

| Low | Stimulatory | Enhances stem cell activity in the quiescent center (QC); Modulates auxin transport and signaling. nih.gov |

| High | Inhibitory | Represses cell cycle progression; Impairs auxin biosynthesis and transport; Interacts with ethylene (B1197577), ROS, and Ca2+ signaling. nih.govnih.gov |

Environmental cues are critical in determining the ABA-mediated response of roots. Plants utilize ABA to integrate signals from the soil to optimize their root structure for water and nutrient acquisition and to navigate away from stressful zones. taylorfrancis.com

Water Availability: In response to decreased soil water potential (drought), ABA is synthesized in the roots and then transported to the leaves, where it triggers stomatal closure to conserve water. wikipedia.org This systemic response highlights the root's role as a primary sensor of water stress, with ABA as the key signaling molecule.

Soil Compaction: Mechanical impedance from compacted soil triggers a localized response involving both ethylene and ABA. In rice, the accumulation of the gaseous hormone ethylene around root tips in compacted soil leads to the upregulation of ABA biosynthesis genes. researchgate.net ABA then acts downstream of ethylene, mediating adaptive changes such as the radial expansion of cortical cells, which helps the root to penetrate the dense soil. researchgate.net

Gravitropism and Growth Trajectory: ABA influences the direction of root growth. Research in Arabidopsis thaliana shows that the application of ABA or its endogenous accumulation can induce an agravitropic-like, wavy growth pattern. nih.gov This change in trajectory is attributed to ABA's ability to reduce the abundance of PIN2, an essential auxin transporter protein, thereby compromising the shootward flow of auxin in the root epidermis. nih.gov

Table 2: Influence of Environmental Cues on ABA-Mediated Root Responses

| Environmental Cue | Plant Response | ABA's Role | Key Molecular Players |

|---|---|---|---|

| Drought | Decreased root growth, stomatal closure | Signal of water stress, produced in roots. wikipedia.org | ABA biosynthesis and transport pathways. |

| Soil Compaction | Inhibition of root elongation, radial cell expansion | Upregulated by ethylene to mediate adaptive growth. researchgate.net | Ethylene signaling pathways, ABA biosynthesis genes (e.g., OsMHZ5). researchgate.net |

| Gravity | Altered growth trajectory (wavy growth) | Reduces shootward auxin transport. nih.gov | PIN2 (auxin transporter). nih.gov |

Other Developmental Processes

This compound has long been recognized as a key promoter of leaf senescence, the programmed aging process that precedes leaf fall (abscission). eagri.orgresearchgate.net Numerous studies have demonstrated that the external application of ABA can accelerate senescence in detached leaves and whole plants. frontiersin.orgoup.comoup.com This is consistent with observations that endogenous ABA levels often rise as leaves begin to senesce. eagri.orgfrontiersin.org

The mechanism of ABA-induced senescence involves the activation of specific gene expression programs. For instance, the transcription factor NAP (NAC-LIKE, ACTIVATED BY AP3/PI) promotes the degradation of chlorophyll (B73375) by boosting the transcription of ABSCISIC ALDEHYDE OXIDASE3 (AAO3), an enzyme involved in the final step of ABA biosynthesis. frontiersin.org This creates a positive feedback loop that elevates ABA levels and hastens senescence.

However, the role of ABA is nuanced. Some research on deciduous trees indicates that a significant increase in leaf ABA concentration occurs only after the decline in chlorophyll has already begun. oup.comoup.com This suggests that while ABA can augment and accelerate the rate of senescence, it may not be the essential trigger for its initiation in all species or conditions. oup.com Furthermore, under specific environmental stresses like osmotic stress, ABA has been shown to paradoxically delay leaf senescence. oup.com In the context of abscission, ABA's primary role is to promote the senescence and stress responses within the organ, which are the necessary precursors to the organ being shed. nih.gov

This compound is fundamentally a growth-inhibiting hormone that plays a crucial role in slowing or arresting plant development, particularly in response to environmental stress. wikipedia.orggcwgandhinagar.com This inhibition conserves resources and allows the plant to survive adverse conditions. For example, ABA mediates the suspension of primary and secondary growth during winter by inhibiting cell division in the vascular cambium. wikipedia.org

At the cellular level, a primary mechanism of ABA-induced growth inhibition is the repression of the cell cycle. nih.gov High concentrations of ABA have been shown to arrest plant growth by interfering with the expression of key cell cycle regulators. nih.gov In Arabidopsis, ABA inhibits primary root growth by activating the transcription factor ABI4, which in turn represses the expression of genes like CDKB2;2 and CYCB1;1 that are positive regulators of the cell cycle. nih.gov

Another well-defined mechanism involves the modulation of ion transport at the plasma membrane. ABA can inhibit the activity of the plasma membrane H+-ATPase, the proton pump responsible for creating the electrochemical gradient necessary for cell expansion. oup.com This inhibition, which involves the core ABA signaling components including PYR/PYL/RCAR receptors and SnRK2 kinases, leads to a decrease in proton efflux and a subsequent acidification of the cytosol, a condition that is inhibitory to growth. oup.com

This compound is an important regulator in the development of pollen and in mediating its response to environmental challenges, particularly abiotic stress. nih.gov The viability of pollen is highly sensitive to environmental extremes, and ABA plays a protective role.

Research in rice has shown that heat stress applied during the meiotic stage of pollen development can disrupt the balance of reactive oxygen species (ROS) and sugars, leading to pollen sterility. nih.gov Application of ABA can reverse these effects and restore fertility. nih.gov This highlights ABA's function in maintaining cellular homeostasis under stress. Furthermore, specific genes that respond to drought and ABA, such as OsDIL in rice, are primarily expressed in anthers and contribute to drought resistance during the reproductive phase by up-regulating ABA synthesis genes. nih.gov

Analysis of gene promoters in wheat has identified abscisic acid-responsive elements within the TaPOEI gene family. mdpi.com These genes are implicated in pollen development and fertility and are also responsive to temperature stress, suggesting that ABA is a key transcriptional regulator linking environmental stress to reproductive success. mdpi.com

Abscisic Acid in Plant Abiotic Stress Responses

Salinity Stress Tolerance

(-)-Abscisic Acid Transport under Salinity

Salinity stress significantly impacts plant physiology, leading to osmotic and ionic imbalances. ABA plays a crucial role in mitigating these effects, primarily by regulating stomatal closure to reduce water loss and by modulating ion transport and osmolyte production frontiersin.orgfrontiersin.org. The precise movement of ABA within the plant is essential for its signaling function. Several transporters have been identified that mediate ABA uptake and efflux, ensuring its proper distribution to target cells, particularly guard cells for stomatal regulation usp.brresearchgate.net.

Key ABA transporters involved in plant responses to salinity include:

Efflux Transporters:

ABCG25 (ATP-binding cassette transporter G25): Localized primarily in vascular tissues, ABCG25 functions in the export of ABA from cells usp.brresearchgate.net. This transporter is crucial for the long-distance signaling of ABA researchgate.net.

AtDTX50 (Detoxification Efflux Carrier/Multidrug and Toxic Compound Extrusion): This transporter family member has also been implicated in ABA efflux from the cytosol of vascular and guard cells frontiersin.orgnih.gov.

Influx Transporters:

ABCG40 (ATP-binding cassette transporter G40), also known as AtPDR12: This transporter is localized in guard cells and acts as an ABA uptake transporter, facilitating ABA signaling in these cells usp.brresearchgate.netuzh.ch. Mutations in ABCG40 lead to slower stomatal closure in response to ABA and reduced drought tolerance uzh.ch.

AIT1/NRT1.2/NPF4.6: This transporter, belonging to the nitrate (B79036) transporter family, also exhibits ABA importer activity, suggesting its role in ABA uptake, which is important for regulating stomatal closure usp.brresearchgate.net.

The coordinated action of these transporters ensures that ABA reaches its target sites, thereby enabling plants to mount an effective response to salinity stress by regulating stomatal aperture and other physiological processes usp.bruzh.ch.

Cold and Freezing Tolerance

Plants have evolved sophisticated mechanisms to survive low-temperature environments, and ABA is a central phytohormone in this adaptive process frontiersin.orgusp.bruzh.ch. Under cold stress, endogenous ABA levels typically increase, activating ABA-dependent signaling pathways that enhance tolerance usp.bruzh.ch. ABA contributes to cold acclimation by influencing various physiological and biochemical changes.

Cold Acclimation Mechanisms

ABA promotes cold tolerance through several mechanisms:

Antioxidant Defense: ABA can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and promote the accumulation of antioxidant substances like glutathione (B108866) (GSH). This helps to reduce oxidative damage caused by cold stress usp.brnih.gov.

Osmotic Adjustment: ABA can increase the accumulation of intracellular soluble sugars, which lowers the freezing point of cell fluid and mitigates damage from ice crystal formation usp.br.

Membrane Stabilization: ABA plays a role in reinforcing cell membrane structure, potentially by regulating the accumulation of specific phospholipids (B1166683) like phosphatidic acid (PA). This helps maintain membrane fluidity and integrity during cold stress usp.br.

Interaction with Other Signals: ABA can interact with other signaling molecules, such as nitric oxide (NO) and hydrogen peroxide (H₂O₂), to jointly regulate plant responses to cold stress usp.brfrontiersin.org.

Gene Regulation in Response to Low Temperatures

ABA is a key regulator of gene expression during cold acclimation. It influences the transcription of numerous cold-responsive (COR) genes, which are critical for freezing tolerance frontiersin.orgusp.brfrontiersin.orgbiorxiv.org. ABA-mediated gene regulation involves:

Transcription Factors: ABA activates signaling cascades that lead to the activation of transcription factors (TFs) such as ABRE-binding proteins/factors (AREB/ABF) and C-repeat binding factors (CBF/DREB) frontiersin.orgusp.brfrontiersin.orgoup.comresearchgate.net. Other TFs like ERF15, WRKY, NAC, and MYB families are also involved in ABA-mediated cold responses, often by directly activating COR gene promoters usp.brresearchgate.netoup.com. For example, ERF15 activates the transcription of CBF1 and WRKY6, which are important for ABA-mediated cold tolerance in tomato oup.com.

COR Genes: ABA signaling pathways lead to the expression of COR genes, which encode proteins that stabilize membranes and protect cells from cold-induced damage frontiersin.orgusp.brfrontiersin.orgbiorxiv.org.

Other Stress-Related Genes: ABA also influences the expression of genes involved in ABA biosynthesis, catabolism, and transport, as well as genes encoding Late Embryogenesis Abundant (LEA) proteins, which are important for desiccation tolerance usp.brnih.govbiorxiv.org.

Table 1: Effect of ABA on Gene Expression under Cold Stress

| Gene | Cold Treatment (4°C) | ABA Treatment (100 μM) | Cold + ABA Treatment | Cold + ABA Treatment | Cold + ABA Treatment |

| 0h | 0h | 3h | 6h | 12h | |

| ABF1 | Low | Low | Increased | Significantly Increased | Significantly Increased |

| CBF1 | Increased | Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| LEA | Increased | Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Heat Stress Responses

ABA is also a key phytohormone in mediating plant responses to heat stress nih.gov. High temperatures can cause oxidative stress and membrane damage, reducing photosynthetic efficiency nih.gov. Heat shock often elicits a rapid increase in endogenous ABA levels nih.gov. ABA confers heat tolerance by:

Enhancing Antioxidant Capacity: ABA can increase reactive oxygen species (ROS) levels, which in turn enhances antioxidant capacity by inducing the expression of genes like NADPH oxidases (RBOHs) nih.gov.

Inducing Heat Shock Proteins (HSPs): ABA promotes the production and accumulation of HSPs, which protect cellular proteins from unfolding and damage caused by high temperatures.

Modulating Carbohydrate Metabolism: ABA can influence sucrose (B13894) metabolism, potentially providing energy for heat resistance and improving thermal stability of cell membranes nih.gov.

Regulating Stomatal Closure: Under heat stress, ABA can induce stomatal closure, reducing water loss through transpiration and helping plants maintain their water status.

Integration of this compound Signaling with Other Stress-Responsive Pathways

ABA signaling does not operate in isolation; it is intricately integrated with other plant hormone and signaling pathways, creating a complex regulatory network that fine-tunes plant responses to various stresses. This crosstalk allows plants to coordinate their growth, development, and defense mechanisms effectively.

Hormonal Crosstalk:

Jasmonic Acid (JA) and Salicylic Acid (SA): ABA interacts with JA and SA signaling pathways. These interactions can be synergistic or antagonistic, influencing defense responses and stress tolerance. For instance, ABA and JA can have synergistic effects in response to cold stress usp.br. JA can suppress ROS waves, while SA augments them, and ABA's role in regulating these ROS dynamics is also noted.